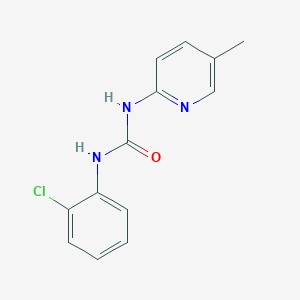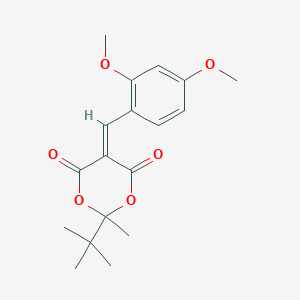
N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea represents a compound of interest within the realm of organic chemistry, particularly for its potential applications in various fields such as materials science and pharmacology. Its synthesis and properties are of particular importance for understanding its behavior and potential uses.
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea and related compounds involves multi-step chemical reactions, starting from basic chemical precursors to the final urea derivative. While specific methods for this compound are not detailed, related urea derivatives have been synthesized through reactions involving chlorophenyl and pyridinyl precursors, showcasing the versatility of urea synthesis methods (Xue Si-jia, 2009).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives is critical for understanding their chemical behavior and potential applications. Crystallographic studies have been utilized to detail the molecular geometry, confirming the presence of specific functional groups and the overall structural integrity of similar compounds (Li Jing-zhi et al., 2006).
Chemical Reactions and Properties
Urea compounds engage in a variety of chemical reactions, reflecting their reactivity and interaction with other chemical entities. Their reactivity can be influenced by the substituents on the phenyl and pyridinyl rings, which can alter the electronic properties and thus the chemical behavior of the molecule. Investigations into related compounds have demonstrated a range of reactivities, particularly in the context of forming complexes and engaging in hydrogen bonding interactions (B. Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties of N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, such as solubility, melting point, and crystal structure, are essential for its practical application. These properties are determined by its molecular structure and can significantly affect its handling and usability in various applications. While specific details on this compound were not found, related research on urea derivatives provides insights into how structural variations can impact physical properties (Shaoyong Ke et al., 2008).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemicals, are key to understanding how N-(2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea functions in various chemical environments. Investigations into similar urea derivatives have highlighted the role of the urea functional group and the substituted phenyl and pyridinyl groups in dictating the compound's chemical behavior and interactions (Ralf W. Troff et al., 2012).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-6-7-12(15-8-9)17-13(18)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDAJLEVHIVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(5-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5530376.png)
![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B5530382.png)
![2-amino-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5530386.png)
![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5530395.png)
![N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5530400.png)
![methyl 3-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-5-methoxybenzoate](/img/structure/B5530402.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5530404.png)
![N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5530426.png)
![methyl 4-[2-(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)carbonohydrazonoyl]benzoate](/img/structure/B5530440.png)
![4-[(2-bromobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5530460.png)
![4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine](/img/structure/B5530466.png)

![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)
